Superior AF2 Coactivator Disruption Potency vs. Earlier VPC-Series Compounds
VPC-16606 demonstrates substantially higher potency in disrupting ERα AF2-coactivator interactions compared to the earlier lead compound VPC-16230, as measured by TR-FRET assay [1]. This represents a ~10-fold improvement in inhibitory activity.
| Evidence Dimension | ERα AF2-coactivator interaction inhibition |
|---|---|
| Target Compound Data | IC50 = 0.3 µM |
| Comparator Or Baseline | VPC-16230: IC50 = 2.98 µM; VPC-16464: IC50 = 2.7 µM |
| Quantified Difference | ~10-fold lower IC50 (more potent) |
| Conditions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay |
Why This Matters
For research groups seeking maximal target engagement in mechanistic studies of ERα signaling, the 10-fold potency improvement translates to lower compound consumption and more robust signal-to-noise in downstream assays.
- [1] Bafna, D.; et al. Table 6. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha. Int. J. Mol. Sci. 2020, 21(12), 4193. View Source
